Perazine-d8 Dihydrochloride Salt

Description

Fundamental Principles of Isotopic Labeling in Chemical Biology and Pharmaceutical Sciences

Isotopic labeling is a technique used to trace the journey of a molecule through a chemical reaction or a biological system. wikipedia.org In pharmaceutical sciences, this method is crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME). musechem.comchemicalsknowledgehub.com By incorporating an isotopic label into a drug molecule, researchers can monitor its fate within an organism, identify its metabolites, and gain insights into its mechanism of action. musechem.comnih.gov

The process involves replacing specific atoms of a compound with their heavier, non-radioactive isotopes. moravek.com These labeled molecules are nearly identical to their unlabeled counterparts in terms of biological activity. moravek.com However, their difference in mass allows them to be detected and quantified by mass spectrometry (MS) or distinguished by nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org This ability to track molecules provides invaluable data for drug development, helping to create safer and more effective therapeutic agents. musechem.comnih.gov

Rationale for Deuteration in Analytical and Mechanistic Investigations

Deuteration, the replacement of hydrogen (¹H) atoms with deuterium (B1214612) (²H), is a common and highly effective form of isotopic labeling. The rationale for using deuterium stems from several of its unique properties. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a "kinetic isotope effect," where reactions involving the breaking of this bond occur at a slower rate. copernicus.orgzeochem.com Researchers leverage this effect to study reaction mechanisms and to stabilize drug molecules against metabolic degradation, potentially extending their half-life in the body. symeres.comnih.gov

In analytical chemistry, deuterated compounds are considered the gold standard for use as internal standards, particularly in quantitative mass spectrometry. texilajournal.comthalesnano.com An internal standard is a known quantity of a substance added to a sample to aid in the quantification of a target analyte. scioninstruments.com Because deuterated standards are chemically almost identical to the analyte, they behave similarly during sample preparation, extraction, and ionization in the mass spectrometer. scioninstruments.comresearchgate.net This mimicry allows them to compensate for variations in the analytical process, such as matrix effects where other components in a sample can suppress or enhance the analyte's signal. clearsynth.com By comparing the signal of the analyte to the known signal of the deuterated internal standard, researchers can achieve highly accurate and precise measurements. texilajournal.comclearsynth.com

Contextualization of Perazine-d8 Dihydrochloride (B599025) Salt within Research Paradigms

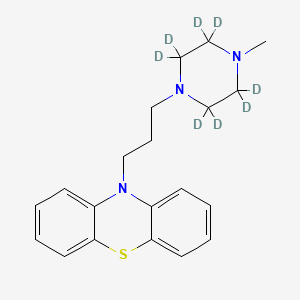

Perazine (B1214570) is a first-generation antipsychotic drug belonging to the phenothiazine (B1677639) class. chemicalbook.comchemicalbook.com In research, it is also known as an inhibitor of the human cytochrome P450 enzyme CYP1A2, which is involved in drug metabolism. scbt.com Perazine-d8 Dihydrochloride Salt is a stable isotope-labeled version of Perazine, where eight hydrogen atoms on the piperazine (B1678402) ring have been replaced with deuterium. chemicalbook.compharmaffiliates.com

The primary application of this compound is as an internal standard for the quantitative analysis of Perazine in biological samples like blood or plasma. texilajournal.comclearsynth.com When researchers study the pharmacokinetics of Perazine, they need to measure its concentration accurately. By adding a known amount of this compound to the sample, they can use techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to precisely quantify the amount of unlabeled Perazine present. researchgate.net The deuterated standard co-elutes with the unlabeled Perazine but is distinguished by its higher mass, correcting for any potential errors during the analytical procedure and ensuring the reliability of the data. texilajournal.com

Table 1: Chemical Properties of this compound This interactive table provides key chemical data for this compound.

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1246815-57-5 | chemicalbook.comscbt.compharmaffiliates.com |

| Molecular Formula | C₂₀H₁₉D₈Cl₂N₃S | scbt.compharmaffiliates.com |

| Molecular Weight | 420.47 g/mol | scbt.compharmaffiliates.comlgcstandards.com |

Structure

3D Structure

Properties

Molecular Formula |

C20H25N3S |

|---|---|

Molecular Weight |

347.5 g/mol |

IUPAC Name |

10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine |

InChI |

InChI=1S/C20H25N3S/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23/h2-5,7-10H,6,11-16H2,1H3/i13D2,14D2,15D2,16D2 |

InChI Key |

WEYVCQFUGFRXOM-DBVREXLBSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H] |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42 |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Purity Assessment for Perazine D8 Dihydrochloride Salt

Strategies for Deuterium (B1214612) Incorporation in Complex Organic Frameworks

The introduction of deuterium into complex organic molecules like phenothiazines requires strategic synthetic planning to ensure high levels of isotopic enrichment at specific molecular positions. rsc.org One of the most prevalent and effective methods for deuterium incorporation is through the use of deuterated reducing agents. Lithium aluminum deuteride (B1239839) (LiAlD₄) is a powerful deuteride donor that is frequently employed to reduce carbonyl groups (esters, amides, ketones) and nitriles to their corresponding deuterated alkanes, alcohols, or amines. This reagent is particularly useful for introducing deuterium into side chains of drug molecules. acs.org

Another strategy involves the use of deuterated starting materials in a multi-step synthesis. For instance, a deuterated piperazine (B1678402) ring can be incorporated into the final molecule by using a pre-synthesized deuterated piperazine, such as Piperazine-d8. This approach allows for the precise placement of deuterium atoms within a specific structural motif. The synthesis of such deuterated building blocks can itself involve various techniques, including catalytic deuterium gas exchange or reduction of a precursor molecule with a deuterated reagent.

Furthermore, hydrogen-deuterium exchange reactions, often catalyzed by metals or acids/bases, can be used to replace labile protons with deuterium. However, this method is less specific and may not be suitable for complex molecules where multiple sites are susceptible to exchange. For a molecule like perazine (B1214570), a combination of building block and reagent-based strategies is often the most efficient approach to achieve the desired deuteration pattern with high isotopic purity.

Targeted Deuteration of Perazine to Yield Perazine-d8 Dihydrochloride (B599025) Salt

The synthesis of Perazine-d8 dihydrochloride salt involves a targeted approach to introduce eight deuterium atoms onto the piperazine ring of the molecule. The general synthesis of perazine, 10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine, typically involves the alkylation of the phenothiazine (B1677639) nitrogen with a suitable propylpiperazine side chain. ontosight.aichemicalbook.com

A plausible synthetic route to this compound would commence with commercially available Piperazine-d8. This key starting material already contains the eight deuterium atoms on the piperazine ring. The synthesis would then proceed as follows:

N-Alkylation of Phenothiazine: Phenothiazine is reacted with a 1-bromo-3-chloropropane (B140262) in the presence of a base, such as sodium amide, to yield 10-(3-chloropropyl)phenothiazine.

Coupling with Piperazine-d8: The resulting 10-(3-chloropropyl)phenothiazine is then coupled with Piperazine-d8. This nucleophilic substitution reaction, where the secondary amine of Piperazine-d8 displaces the chloride, forms the Perazine-d8 free base.

Formation of the Dihydrochloride Salt: The synthesized Perazine-d8 free base is then converted to its dihydrochloride salt. This is typically achieved by dissolving the base in a suitable organic solvent, such as isopropanol (B130326) or methanol, and treating it with a solution of hydrochloric acid in the same or another appropriate solvent. googleapis.comgoogle.comnih.gov The resulting this compound precipitates out of the solution and can be isolated by filtration and then dried.

This synthetic strategy ensures that the eight deuterium atoms are specifically located on the piperazine ring, providing a high degree of isotopic labeling at the desired positions.

Analytical Techniques for Verifying Isotopic Enrichment and Chemical Purity

The verification of isotopic enrichment and chemical purity of this compound is crucial to ensure its suitability as an internal standard or for other research applications. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed for this purpose. rsc.orgrsc.org

Mass Spectrometry (MS):

Mass spectrometry is a primary tool for determining the level of deuterium incorporation and identifying any non-deuterated or partially deuterated species. nih.govresearchgate.net In the electron ionization mass spectrum of unlabeled perazine, the molecular ion peak ([M]⁺) is observed at m/z 339. nist.govnih.govnist.gov For Perazine-d8, the molecular ion peak is expected to shift to m/z 347, corresponding to the replacement of eight hydrogen atoms with eight deuterium atoms.

The isotopic purity is calculated by comparing the peak intensities of the deuterated species to the non-deuterated and partially deuterated species. High-resolution mass spectrometry (HRMS) is particularly valuable as it can resolve the isotopic cluster and provide a more accurate determination of isotopic enrichment. nih.gov

The fragmentation pattern of perazine in the mass spectrometer can also be used for structural confirmation. Common fragmentation of piperazine-containing compounds involves cleavage of the bonds within the piperazine ring and the bonds connecting the piperazine ring to the rest of the molecule. researchgate.netresearchgate.net For Perazine, characteristic fragment ions are observed at m/z 113 and m/z 70, corresponding to fragments of the N-methylpiperazine side chain. nih.gov In Perazine-d8, these fragments would be expected to shift to higher m/z values due to the presence of deuterium.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is another powerful technique for confirming the identity and purity of this compound.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of unlabeled perazine, characteristic signals for the protons on the phenothiazine ring system, the propyl chain, and the piperazine ring are observed. chemicalbook.comnih.gov For Perazine-d8, the signals corresponding to the protons on the piperazine ring should be significantly diminished or absent, confirming the location of deuterium labeling. The presence of any residual signals in this region can be used to estimate the level of any non-deuterated impurity. studymind.co.uk

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of Perazine-d8 will be very similar to that of the unlabeled compound, as the chemical shifts of carbon atoms are only slightly affected by the presence of deuterium on adjacent atoms. chemicalbook.comrsc.orgchemicalbook.comspectrabase.comnp-mrd.org However, the signals for the carbon atoms of the deuterated piperazine ring may appear as multiplets due to C-D coupling, and their intensities may be reduced.

²H (Deuterium) NMR Spectroscopy: Deuterium NMR can be used to directly observe the deuterium atoms in the molecule. wikipedia.orgsigmaaldrich.com A single resonance in the ²H NMR spectrum would confirm that all deuterium atoms are in a similar chemical environment, as expected for the symmetrical piperazine-d8 ring.

By combining the data from these analytical techniques, a comprehensive assessment of the isotopic enrichment, chemical purity, and structural integrity of the synthesized this compound can be achieved.

Advanced Analytical Methodologies Utilizing Perazine D8 Dihydrochloride Salt

Mass Spectrometry-Based Quantitative Analysis in Biological Matrices

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become the gold standard for the quantification of drugs and their metabolites in complex biological matrices such as plasma, urine, and tissues. researchgate.net The high sensitivity and selectivity of this technique allow for the detection and quantification of analytes at very low concentrations.

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays

The development of a robust LC-MS/MS assay is a meticulous process that involves the optimization of several parameters to achieve the desired sensitivity, selectivity, and throughput. researchgate.netnih.gov The process typically begins with the selection of appropriate chromatographic conditions, including the stationary phase (column), mobile phase composition, and gradient elution program, to achieve optimal separation of the analyte from endogenous matrix components. nih.govacs.org

Following chromatographic optimization, the mass spectrometric parameters are fine-tuned. For quantitative analysis, tandem mass spectrometry (MS/MS) is commonly employed in the multiple reaction monitoring (MRM) mode. mdpi.com This involves the selection of a specific precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole, its fragmentation in the collision cell, and the monitoring of a specific product ion in the third quadrupole. This process significantly enhances the selectivity of the assay by minimizing interferences from other compounds in the matrix.

Once the initial method is established, it undergoes a rigorous validation process to ensure its reliability for its intended purpose. nih.gov The validation parameters typically assessed are in accordance with regulatory guidelines and include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Linearity: The range of concentrations over which the instrument response is directly proportional to the analyte concentration.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. researchgate.net

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.net

Matrix Effect: The alteration of the analyte's ionization efficiency due to the presence of co-eluting components from the biological matrix. nih.gov

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

The following table provides an example of typical acceptance criteria for the validation of an LC-MS/MS method for the quantification of a drug in a biological matrix.

| Validation Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |

| Matrix Effect | CV of the matrix factor ≤ 15% |

| Recovery | Consistent and reproducible |

Role of Perazine-d8 Dihydrochloride (B599025) Salt as an Internal Standard in High-Throughput Quantification

In high-throughput quantitative analysis, where a large number of samples are processed, the use of a stable isotope-labeled internal standard (SIL-IS) like Perazine-d8 dihydrochloride salt is crucial for ensuring the accuracy and precision of the results. biopharmaservices.comwuxiapptec.combioanalysis-zone.com An ideal internal standard should have physicochemical properties very similar to the analyte, so that it experiences the same variations during sample extraction, chromatography, and ionization. acanthusresearch.comresearchgate.net

Perazine-d8, being a deuterated analog of perazine (B1214570), co-elutes with the unlabeled drug and experiences similar matrix effects and ionization suppression or enhancement. wuxiapptec.com By adding a known amount of Perazine-d8 to each sample at the beginning of the sample preparation process, any loss of the analyte during extraction or variability in instrument response can be corrected for by calculating the ratio of the analyte peak area to the internal standard peak area. biopharmaservices.comresearchgate.net This normalization process significantly improves the robustness and reliability of the assay, which is particularly important in clinical and forensic toxicology, as well as in pharmacokinetic studies. tandfonline.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interactional Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms within a molecule.

Application of Deuterium (B1214612) Labeling in Elucidating Molecular Conformations

Deuterium (²H) has a nuclear spin of 1, while proton (¹H) has a nuclear spin of 1/2. In ¹H NMR spectroscopy, deuterated solvents are used to avoid large solvent signals that would otherwise obscure the signals of the analyte. tcichemicals.com The principle of using deuterated analogs like Perazine-d8 in ¹H NMR is based on the fact that deuterium atoms are not observed in the ¹H spectrum. This selective "silencing" of specific protons by replacing them with deuterium can greatly simplify complex spectra and aid in the assignment of signals to specific protons in the molecule. researchgate.net

Furthermore, the conformational behavior of flexible molecules like perazine, which contains a piperazine (B1678402) ring, can be studied using temperature-dependent NMR experiments. nih.govrsc.org The piperazine ring can exist in different chair or boat conformations, and the energy barriers for the interconversion between these conformers can be determined. Deuterium labeling can help in these studies by simplifying the spectra and allowing for a more straightforward analysis of the conformational dynamics.

Probing Ligand-Target Interactions in Mechanistic Research

NMR spectroscopy is also a valuable tool for studying the interactions between a drug molecule (ligand) and its biological target, such as a receptor or an enzyme. biointerfaceresearch.comnih.gov When a ligand binds to its target, there are often changes in the chemical shifts and relaxation rates of the protons in both the ligand and the target. By monitoring these changes, it is possible to identify the binding site and to determine the affinity of the interaction.

The use of a deuterated ligand like Perazine-d8 can be advantageous in these studies. For example, in saturation transfer difference (STD) NMR experiments, the protein is selectively irradiated, and the saturation is transferred to the binding ligand through spin diffusion. By comparing the ¹H NMR spectrum with and without protein irradiation, the protons of the ligand that are in close contact with the protein can be identified. Using a deuterated ligand can simplify the analysis of the resulting difference spectrum.

Other Chromatographic and Spectroscopic Approaches in Research

Besides LC-MS/MS and NMR, other analytical techniques have been employed for the analysis of perazine and related compounds. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) has been used for the determination of perazine in biological samples. nih.govnih.gov However, GC methods often require derivatization of the analyte to increase its volatility and thermal stability.

Other spectroscopic techniques such as Fourier-transform infrared (FT-IR) spectroscopy and UV-Visible spectrophotometry can be used for the characterization of perazine and its derivatives. biointerfaceresearch.com These techniques provide information about the functional groups present in the molecule and its electronic transitions, respectively.

Applications in Mechanistic and Metabolic Research Models

Investigation of Xenobiotic Metabolism Using Stable Isotope Tracers

The study of how foreign compounds (xenobiotics) are processed by the body is fundamental to drug development and toxicology. nih.gov Perazine-d8 Dihydrochloride (B599025) Salt is instrumental in this field, offering a clear window into the metabolic fate of perazine (B1214570) and similar compounds.

In vitro systems, such as human liver microsomes and cDNA-expressed enzymes, are foundational models for studying drug metabolism. nih.govnih.gov These systems contain the primary enzymes responsible for breaking down drugs, most notably the cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes. nih.gov The use of Perazine-d8 Dihydrochloride Salt in these systems allows for the unambiguous identification of metabolic pathways.

Research has shown that perazine undergoes extensive metabolism, primarily through N-demethylation and N-oxidation. nih.gov Studies using human liver microsomes have demonstrated that various CYP enzymes, including CYP3A4, CYP2C9, and to a lesser extent CYP2D6, CYP2C19, and CYP1A2, are involved in the metabolism of perazine. nih.gov FMO3 has been identified as the primary enzyme responsible for perazine-N-oxidation. nih.gov By incubating Perazine-d8 with these enzyme preparations and analyzing the resulting products using techniques like mass spectrometry, researchers can precisely identify the metabolites formed, such as N-Desmethyl Perazine-d8 and Perazine-d8 Sulfoxide. nih.govpharmaffiliates.com The known mass shift due to the deuterium (B1214612) label facilitates the differentiation of drug-related material from endogenous background noise.

The general workflow for such an in vitro metabolism study is outlined below:

| Step | Description | Key Considerations |

|---|---|---|

| 1. Incubation | This compound is incubated with the in vitro system (e.g., liver microsomes, recombinant CYP enzymes) in the presence of necessary cofactors like NADPH. | Enzyme and substrate concentrations, incubation time, and temperature must be carefully controlled to ensure physiologically relevant results. nih.gov |

| 2. Sample Extraction | The reaction is stopped, and the mixture is processed to extract the parent compound and its metabolites. | Efficient extraction methods are crucial to recover all analytes of interest. |

| 3. Analytical Detection | The extracted samples are analyzed using sensitive analytical techniques, typically liquid chromatography-mass spectrometry (LC-MS). | The high resolution of modern mass spectrometers allows for the clear identification of deuterated metabolites based on their specific mass-to-charge ratio. nih.gov |

| 4. Data Analysis | The data is processed to identify and quantify the metabolites formed, elucidating the primary metabolic pathways. | Comparison with the metabolism of unlabeled perazine can confirm that the deuterium labeling does not alter the metabolic profile. |

Beyond identifying metabolic pathways, this compound is a valuable tool for investigating the inhibitory effects of drugs on specific CYP enzymes. scbt.comscbt.com Perazine itself is known to be a potent inhibitor of several CYP isoforms, including CYP1A2, CYP2D6, CYP2C19, CYP2C9, and CYP3A4. nih.govnih.gov This inhibition can lead to significant drug-drug interactions.

Using Perazine-d8 as an isotope-labeled probe allows for precise measurement of enzyme inhibition. In these assays, a known substrate for a specific CYP enzyme is incubated with the enzyme in the presence and absence of the potential inhibitor (in this case, Perazine-d8). The rate of metabolite formation from the probe substrate is measured. A decrease in the rate of metabolism indicates inhibition. The use of a deuterated inhibitor helps in distinguishing the inhibitor and its metabolites from the probe substrate and its metabolites, especially when their chemical structures are similar.

For example, studies have confirmed that perazine is a potent inhibitor of CYP1A2. researchgate.net In such an experiment, phenacetin (B1679774), a known CYP1A2 substrate, could be incubated with human liver microsomes. The addition of Perazine-d8 would be expected to decrease the formation of acetaminophen (B1664979) (the product of phenacetin metabolism), and the use of the deuterated compound would simplify the analytical process of quantifying all species in the complex mixture.

Pharmacokinetic Research in Preclinical (Non-Human) In Vivo Models

Pharmacokinetics describes what the body does to a drug, encompassing absorption, distribution, metabolism, and excretion (ADME). msdvetmanual.comveteriankey.com Preclinical in vivo studies in animal models are crucial for understanding a drug's pharmacokinetic profile before it can be tested in humans. allucent.combioagilytix.com this compound is an invaluable tool in these studies.

Assessment of Pharmacokinetic Parameters (e.g., clearance, half-life)

The use of deuterated compounds like Perazine-d8 allows for more accurate and detailed pharmacokinetic studies, particularly in "cassette" dosing or co-administration studies. By administering a mixture of the labeled and unlabeled drug, or administering the labeled drug alongside other compounds, researchers can simultaneously track the pharmacokinetics of multiple substances without mutual analytical interference.

Key pharmacokinetic parameters that can be determined using Perazine-d8 include:

Clearance (CL): The volume of plasma from which the drug is completely removed per unit of time.

Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body to produce the observed plasma concentration. msdvetmanual.com

Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half. msdvetmanual.com

Area Under the Curve (AUC): A measure of the total drug exposure over time.

Studies on the non-deuterated form of perazine have shown significant interindividual variations in these parameters. nih.gov For instance, the half-life of perazine has been estimated to be between 7.5 and 10 hours. nih.gov Using Perazine-d8 in preclinical models allows for a more refined analysis of these parameters and the factors that influence them, such as co-administered drugs or genetic differences in metabolic enzymes.

| Pharmacokinetic Parameter | Description | Importance in Research |

|---|---|---|

| Clearance (CL) | Rate of drug elimination from the body. | Helps in determining the dosing rate required to maintain a certain plasma concentration. |

| Volume of Distribution (Vd) | The extent of drug distribution in the body's tissues. msdvetmanual.com | Indicates whether the drug is primarily confined to the bloodstream or distributed into other tissues. |

| Half-life (t½) | Time for drug concentration to reduce by 50%. msdvetmanual.com | Determines the dosing interval and the time it takes to reach a steady state. msdvetmanual.com |

| Area Under the Curve (AUC) | Total drug exposure over time. | A key parameter for assessing bioavailability and overall exposure. |

Studies on Distribution and Elimination Dynamics

Understanding where a drug goes in the body and how it is eliminated is critical for assessing its efficacy and potential toxicity. msdvetmanual.comusda.gov The use of radiolabeled or stable isotope-labeled compounds is a cornerstone of such studies. usda.gov After administering Perazine-d8 to a preclinical model, researchers can track its presence and the presence of its deuterated metabolites in various tissues and excreta (urine and feces). msdvetmanual.com This provides a detailed picture of the drug's distribution and the primary routes of elimination.

For instance, such studies can reveal whether the compound or its metabolites accumulate in specific organs, which could be sites of therapeutic action or potential toxicity. The analysis of excreta helps to quantify the relative importance of renal versus hepatic (biliary) elimination pathways. msdvetmanual.com

Receptor Binding and Signaling Pathway Analysis in Research Constructs

While direct, specific studies on Perazine-d8 in receptor binding and signaling pathway analysis are not extensively documented in publicly available literature, the principles of using isotope-labeled ligands in these assays are well-established. Perazine, as a phenothiazine (B1677639) antipsychotic, is known to interact with various neurotransmitter receptors, particularly dopamine (B1211576) receptors. uni-regensburg.de

In receptor binding assays, a labeled ligand (like Perazine-d8) competes with an unlabeled compound for binding to a specific receptor. mdpi.com The amount of labeled ligand that binds to the receptor is measured, and this information is used to determine the affinity of the unlabeled compound for that receptor. The use of a deuterated ligand can offer advantages in certain analytical setups, although radiolabeled ligands are more commonly used for this purpose. mdpi.comunc.edu

In signaling pathway analysis, researchers investigate the downstream cellular events that occur after a drug binds to its receptor. nih.govnih.gov For G-protein coupled receptors (GPCRs), which are the targets for many antipsychotics, this can involve measuring changes in second messengers like cyclic AMP (cAMP) or calcium mobilization. uni-regensburg.denih.gov While Perazine-d8's primary role is as a tracer for metabolism and pharmacokinetics, its use in these assays could potentially help in dissecting complex interactions where the parent drug and its metabolites have different effects on signaling pathways.

Exploration of Dopamine Receptor Interactions in Cellular or Tissue Models

While specific studies detailing the direct interaction of this compound with dopamine receptors in cellular or tissue models are not extensively documented in publicly available research, its utility in such investigations is inferred from its structural relationship to perazine. Perazine itself is a known antagonist of dopamine receptors. Therefore, Perazine-d8 serves as a critical tool in studies designed to elucidate the binding affinity, occupancy, and downstream signaling effects of perazine at these receptors.

In hypothetical research models, such as cell lines genetically engineered to express specific dopamine receptor subtypes (e.g., D1, D2, etc.), Perazine-d8 would be used as an internal standard to precisely quantify the concentration of unlabeled perazine that binds to these receptors. This allows for the accurate calculation of key pharmacological parameters.

Table 1: Illustrative Data from a Hypothetical Dopamine Receptor Binding Assay

| Parameter | Value | Unit |

| Compound | Perazine | - |

| Internal Standard | This compound | - |

| Cell Line | HEK293 expressing human D2 receptors | - |

| Kᵢ (Inhibition Constant) | 15 | nM |

| Bₘₐₓ (Maximum Receptor Density) | 850 | fmol/mg protein |

This table represents hypothetical data to illustrate how Perazine-d8 would be used in a research context. The values are not derived from actual experimental results involving Perazine-d8.

Dissection of Neurotransmission Modulatory Mechanisms

The modulation of neurotransmission is a complex process involving the release, reuptake, and receptor binding of neurotransmitters like dopamine. Perazine is known to influence these processes. The use of this compound is instrumental in studies aimed at dissecting these modulatory mechanisms.

Research has shown that perazine can inhibit cytochrome P450 enzymes, such as CYP1A2, which are involved in the metabolism of various neuroactive compounds. nih.gov In studies investigating these interactions, Perazine-d8 would serve as an invaluable analytical standard to differentiate the parent drug from its metabolites and to quantify the extent of enzyme inhibition.

Table 2: Research Findings on Perazine's Metabolic Interactions

| Study Focus | Key Finding | Significance |

| Cytochrome P450 Inhibition | Perazine is a potent inhibitor of human CYP1A2 at therapeutic concentrations. nih.gov | This inhibition can affect the metabolism of other drugs and endogenous substances, potentially altering neurotransmission. |

| In Vitro Metabolism | Perazine undergoes metabolism in liver microsomes, with the potential for the formation of various metabolites. nih.gov | Understanding the metabolic profile is essential for linking specific chemical entities to observed modulatory effects on neurotransmission. |

The use of deuterated analogs like Perazine-d8 is a cornerstone of modern neuropharmacological research, enabling the precise quantification and metabolic tracking necessary to unravel the complex interactions between drugs and the nervous system. researchgate.netnih.gov

Contribution to Fundamental Pharmacological Sciences and Neuropsychopharmacological Research

Advancing the Understanding of Antipsychotic Mechanisms at a Molecular Level

The study of antipsychotic drugs is essential for developing more effective treatments for psychiatric disorders like schizophrenia. Perazine-d8 Dihydrochloride (B599025) Salt plays a crucial role in this endeavor by providing a unique lens through which to view drug-receptor interactions.

Detailed research findings indicate that the therapeutic effects of many antipsychotics, including the parent compound Perazine (B1214570), are linked to their ability to block dopamine (B1211576) receptors in the brain. nih.gov The introduction of deuterium (B1214612) in Perazine-d8 Dihydrochloride Salt allows for highly sensitive and specific analytical methods, such as mass spectrometry, to trace the metabolic fate of the drug and its interaction with target receptors. This level of detail is instrumental in confirming the dopamine receptor blockade theory and exploring other potential mechanisms of action.

Furthermore, the salt form of the compound, Dihydrochloride, influences its solubility and stability, which are critical factors in experimental design. The interaction between the positively charged amine in antipsychotics and the negatively charged residues, such as aspartate in the dopamine D2 receptor, forms a salt bridge, which is a key interaction in the binding of these drugs to their receptors. researchgate.net Understanding these fundamental interactions is paramount to designing new drugs with improved efficacy and side-effect profiles.

Facilitating Discovery of Novel Biological Targets through Isotope-Enabled Approaches

The use of stable isotope-labeled compounds like this compound is a powerful strategy for identifying new biological targets for drugs. scbt.com Isotope-enabled approaches allow researchers to track the distribution and metabolism of a compound within a biological system with high precision.

By using Perazine-d8, researchers can conduct sophisticated metabolic profiling studies. These studies can reveal previously unknown metabolic pathways and identify novel metabolites that may have their own biological activity. The deuterated label serves as a unique signature, enabling the differentiation of drug-derived molecules from the thousands of other molecules present in a biological sample. This can lead to the identification of new enzymes or receptors that interact with the drug or its metabolites, opening up new avenues for therapeutic intervention.

For instance, while Perazine is a known inhibitor of the human cytochrome P450 1A2 (CYP1A2) enzyme, studies with its deuterated analog can help to precisely map the metabolic pathways and identify any other P450 isoforms or enzymes involved in its breakdown. scbt.comnih.gov This information is vital for predicting potential drug-drug interactions and understanding inter-individual variability in drug response.

Elucidating Structure-Activity Relationships and Isotope Effects in Biological Systems

The relationship between a drug's chemical structure and its biological activity is a cornerstone of medicinal chemistry. nih.govresearchgate.net this compound provides a unique tool to investigate these structure-activity relationships (SAR) and to study the kinetic isotope effect (KIE).

The substitution of hydrogen with deuterium, a heavier isotope, can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. researchgate.netnih.gov Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions that involve the breaking of this bond will proceed more slowly. dovepress.com This effect can have significant implications for a drug's metabolism, as many metabolic reactions involve the cleavage of C-H bonds by enzymes like the cytochrome P450 system.

By comparing the metabolism of Perazine with that of Perazine-d8, researchers can determine the extent to which C-H bond cleavage is a rate-limiting step in its metabolism. nih.govmdpi.com This information is invaluable for:

Optimizing drug design: If a particular metabolic pathway leads to the formation of toxic metabolites, deuterating the corresponding position on the molecule can slow down this process, leading to a safer drug. dovepress.com

Understanding enzyme mechanisms: The magnitude of the KIE can provide insights into the transition state of an enzymatic reaction, helping to elucidate the catalytic mechanism. nih.gov

Probing active site properties: Deuterium isotope effects can be used to understand the environment of the enzyme's active site. nih.gov

The precise location of the deuterium atoms in this compound is critical for these studies. The "-d8" designation indicates that eight hydrogen atoms in the molecule have been replaced by deuterium. scbt.com The specific positions of these labels are crucial for targeting particular metabolic pathways.

Emerging Research Frontiers and Methodological Innovations

Development of Novel Analytical Approaches

The quantitative analysis of antipsychotic drugs like Perazine (B1214570) in biological matrices such as plasma, serum, or tissue is inherently challenging. These challenges stem from the low therapeutic concentrations of the drugs, extensive metabolism into various active and inactive compounds, and the complexity of the biological samples, which can cause interference and matrix effects. clearsynth.commdpi.com The development of robust, sensitive, and specific analytical methods is therefore essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.

Historically, techniques like high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or thin-layer chromatography (TLC) were used. nih.govresearchgate.netresearchgate.net However, these methods often lack the sensitivity and selectivity required for modern research and clinical demands. The advent of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has revolutionized bioanalysis. mdpi.comnih.gov In this context, stable isotope-labeled internal standards, such as Perazine-d8 dihydrochloride (B599025) salt, are considered the gold standard. aptochem.com

The use of Perazine-d8 as an internal standard is crucial for mitigating variability during sample preparation, chromatography, and ionization in the mass spectrometer. clearsynth.comaptochem.com Because it co-elutes with and has nearly identical physicochemical properties to the non-labeled Perazine, it can accurately correct for sample loss during extraction and fluctuations in instrument response, leading to highly accurate and precise quantification. aptochem.com Research on piperazine-type phenothiazines has demonstrated that gas chromatography-mass spectrometry (GC-MS) and LC-MS/MS methods that utilize deuterated internal standards provide the necessary sensitivity and specificity to measure the low nanogram or sub-nanogram concentrations of these drugs and their metabolites in biological tissues. usask.ca

Table 1: Comparison of Analytical Methodologies for Perazine Quantification

| Feature | HPLC-UV Method | LC-MS/MS Method with Perazine-d8 |

|---|---|---|

| Principle | UV absorbance | Mass-to-charge ratio |

| Internal Standard | Structural analogue (e.g., Thioridazine) nih.gov | Stable isotope-labeled (Perazine-d8) |

| Specificity | Moderate; potential for interference from metabolites or endogenous compounds | High; differentiates compounds based on molecular weight and fragmentation |

| Sensitivity (LOQ) | µg/mL range | pg/mL to low ng/mL range usask.ca |

| Correction for Matrix Effects | Limited and often inaccurate | Excellent; co-eluting SIL standard compensates for ion suppression/enhancement clearsynth.com |

| Throughput | Lower | Higher, with modern rapid LC methods |

Advanced Applications in Systems Biology and Multi-Omics Research

Systems biology and multi-omics approaches are transforming psychiatric research by providing a holistic view of the complex interactions between genes (genomics), proteins (proteomics), metabolites (metabolomics), and clinical outcomes. nih.govfrontiersin.org These fields aim to uncover the underlying biological mechanisms of mental disorders and predict patient response to pharmacotherapy, paving the way for personalized medicine. frontiersin.orgeurekalert.org

The precise measurement of drug and metabolite concentrations is a critical component of "pharmaco-metabolomics" and systems pharmacology. In this area, Perazine-d8 dihydrochloride salt plays a vital enabling role. Accurate pharmacokinetic (PK) data, generated using robust LC-MS/MS assays with Perazine-d8, provides essential information on a drug's absorption, distribution, metabolism, and excretion (ADME). musechem.comtechsciresearch.com This data can then be integrated into multi-omics studies to:

Correlate Drug Exposure with Biological Response: By linking precise drug concentrations to changes in gene expression, protein levels, or metabolic profiles, researchers can build comprehensive models of a drug's mechanism of action and identify biomarkers for efficacy or adverse effects. frontiersin.org

Investigate Metabolic Pathways: Perazine is known to be a potent inhibitor of the cytochrome P450 enzyme CYP1A2. nih.gov Using Perazine-d8 as a tool in metabolomics studies allows for the precise tracking of Perazine's impact on various metabolic pathways, beyond just its own breakdown.

Refine Pharmacokinetic/Pharmacodynamic (PK/PD) Models: High-quality concentration data improves the accuracy of models that predict the therapeutic and adverse effects of a drug. When integrated with genomic data (pharmacogenomics), these models can help explain inter-individual variability in drug response. researchgate.net

Table 2: Illustrative Design of a Multi-Omics Study in Psychiatry

| Omics Layer | Research Question | Role of Perazine-d8 |

|---|---|---|

| Pharmacogenomics | Do genetic variations in CYP enzymes or dopamine (B1211576) receptors predict patient response to Perazine? | Not directly involved, but provides the drug exposure data for correlation. |

| Transcriptomics (RNA-Seq) | How does Perazine treatment alter gene expression in neural pathways? | Ensures that observed changes are correlated with specific, known drug concentrations. |

| Proteomics | Which protein networks are modulated by Perazine exposure in patient-derived cells? | Allows for accurate dose-response characterization at the protein level. |

| Metabolomics/PK | What are the precise plasma concentrations of Perazine and its key metabolites over time? | Serves as the internal standard to generate the high-fidelity pharmacokinetic data that underpins the entire study. |

Future Prospects for Isotope-Labeled Compounds in Preclinical Drug Development

The trajectory of pharmaceutical research is toward developing safer and more effective drugs with greater efficiency. Stable isotope-labeled compounds like Perazine-d8 are central to this evolution, and their importance in preclinical drug development is set to expand. musechem.comadesisinc.com Future applications are focused on enhancing the precision and predictive power of early-stage research.

One major trend is the increasing use of microdosing studies in early human trials. These studies administer a very low, non-therapeutic dose of a drug to assess its human PK profile. The minute quantities of the drug require ultra-sensitive analytical methods, for which stable isotope-labeled internal standards are essential. metsol.com

Furthermore, the "kinetic isotope effect" is being actively explored in drug discovery. nih.gov Replacing hydrogen with deuterium (B1214612) at a site of metabolism can slow down the drug's breakdown, potentially improving its pharmacokinetic properties, such as increasing its half-life and reducing toxic metabolite formation. While Perazine-d8 is primarily used as an analytical standard, the principles behind its creation are the same as those used to develop new, deuterated drug candidates. musechem.com

The ability to synthesize a suite of labeled compounds, including the parent drug and its potential metabolites, allows for detailed investigation into complex metabolic maps and drug-drug interactions early in the development process. techsciresearch.com This "front-loading" of detailed metabolic information helps researchers identify promising candidates and terminate unviable ones sooner, saving significant time and resources. adesisinc.com Innovations in automated synthesis and green chemistry are also making the production of these critical research tools more efficient and sustainable. adesisinc.com

Table 3: Key Future Applications of Isotope-Labeled Compounds in Preclinical Development

| Application Area | Description | Role of Isotope-Labeled Compounds (e.g., Perazine-d8) |

|---|---|---|

| Microdosing Studies | Administration of sub-therapeutic doses to characterize human pharmacokinetics early. | Essential as internal standards for the ultra-sensitive quantification required. |

| Metabolite Profiling (MetID) | Identifying and quantifying all metabolites of a drug candidate. | Labeled standards help trace metabolic pathways and confirm metabolite structures. techsciresearch.com |

| Pharmacokinetic/Toxicokinetic (PK/TK) Studies | Relating drug exposure to efficacy and toxicity in animal models. | Provide the "gold standard" for accurate concentration measurements, leading to more reliable safety and efficacy data. |

| Transporter and Receptor Occupancy Studies | Quantifying the interaction of a drug with its biological targets. | Labeled compounds are used as tracers in binding assays and imaging studies. musechem.com |

| Drug-Drug Interaction (DDI) Studies | Assessing how co-administered drugs affect each other's metabolism and clearance. | Allows for precise measurement of changes in the metabolism of one drug in the presence of another. nih.gov |

Q & A

Q. How is Perazine-d8 Dihydrochloride Salt synthesized and purified for use as an internal standard in analytical chemistry?

- Methodological Answer : this compound is synthesized by replacing eight hydrogen atoms with deuterium in the parent compound (Perazine) using isotopic exchange or catalytic deuteration. The dihydrochloride salt form is precipitated by reacting the deuterated base with two equivalents of hydrochloric acid. Purification involves recrystallization in solvents like ethanol or methanol, followed by lyophilization to ensure >98% purity. Quality control includes nuclear magnetic resonance (NMR) for isotopic enrichment verification and high-performance liquid chromatography (HPLC) for purity assessment .

- Data Table :

| Parameter | Specification |

|---|---|

| Deuteration Efficiency | ≥99.5% (confirmed via H-NMR) |

| Purity | >98% (HPLC) |

| Storage Conditions | -20°C, desiccated, inert atmosphere |

Q. Why is the dihydrochloride salt form preferred over hydrochloride for Perazine-d8 in experimental settings?

- Methodological Answer : The dihydrochloride form enhances solubility in aqueous buffers (e.g., phosphate-buffered saline) and improves stability under long-term storage by reducing hygroscopicity. This is critical for maintaining consistent drug concentrations in pharmacokinetic studies. The two chloride ions also facilitate stronger ionic interactions in crystalline lattices, reducing degradation risks at elevated temperatures .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Quantifies isotopic enrichment and confirms molecular weight (e.g., LC-MS/MS with electrospray ionization).

- NMR Spectroscopy : H/H-NMR distinguishes deuterated positions and detects residual solvents.

- X-ray Diffraction (XRD) : Validates crystalline structure and salt form integrity.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and hydrate formation risks .

Advanced Research Questions

Q. How should researchers address discrepancies in receptor binding affinity data between Perazine-d8 and non-deuterated Perazine?

- Methodological Answer : Deuterium isotope effects (DIEs) can alter binding kinetics due to changes in bond strength (C-D vs. C-H). To resolve contradictions:

Perform competitive binding assays using radiolabeled ligands (e.g., H-spiperone for dopamine receptors).

Compare dissociation constants () under identical buffer conditions (pH 7.4, 37°C).

Use molecular dynamics simulations to model deuterium’s impact on ligand-receptor hydrogen bonding .

Q. What experimental design considerations are critical for studying Perazine-d8’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at 40°C/75% relative humidity (ICH guidelines) and analyze degradation products via LC-MS.

- pH-Rate Profiling : Test stability in buffers ranging from pH 1.2 (simulated gastric fluid) to pH 7.4 (physiological conditions).

- Light Exposure : Conduct photostability studies using ICH Q1B guidelines (1.2 million lux hours) .

- Data Table :

| Condition | Degradation Pathway Observed |

|---|---|

| pH < 3.0 | Hydrolysis of tertiary amine group |

| UV Light (320–400 nm) | N-dealkylation |

| High Humidity (>80%) | Deliquescence and dimer formation |

Q. How can researchers validate the pharmacokinetic (PK) modeling of Perazine-d8 in vivo when deuterium affects metabolic pathways?

- Methodological Answer :

- Isotope Effect Mitigation : Co-administer non-deuterated Perazine as a control to differentiate isotope-related metabolic delays.

- Tracer Studies : Use microdosing (≤100 µg) with C-labeled Perazine-d8 to track metabolite profiles via accelerator mass spectrometry (AMS).

- CYP Enzyme Assays : Test hepatic microsomal stability against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to quantify deuterium’s impact on oxidation rates .

Key Notes for Experimental Reproducibility

- Salt Form Verification : Always confirm the dihydrochloride stoichiometry via elemental analysis (e.g., chloride ion titration) to avoid batch-to-batch variability .

- Data Documentation : Align experimental parameters (e.g., solvent purity, agitation speed) with journal guidelines (e.g., Beilstein Journal’s requirements for compound characterization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.